6-Bromo Substitution Confers a 10-Fold Enhancement in Antitubercular Potency Over Unsubstituted Indole-2-carboxamide
In a head-to-head comparison within a series of N-rimantadine-indole-2-carboxamides, the 6-bromo derivative (compound 8f) demonstrated a minimum inhibitory concentration (MIC) of 0.62 μM against drug-sensitive M. tuberculosis H37Rv. This represents a 10-fold improvement in potency relative to the unsubstituted indole-2-carboxamide analogue (8a, MIC = 6.20 μM) [1].
| Evidence Dimension | Antimycobacterial activity (MIC against M. tuberculosis H37Rv) |
|---|---|
| Target Compound Data | MIC = 0.62 μM (for N-rimantadine-6-bromo-1H-indole-2-carboxamide, compound 8f) |
| Comparator Or Baseline | Unsubstituted indole-2-carboxamide analogue (8a): MIC = 6.20 μM |
| Quantified Difference | 10-fold lower MIC (improved potency) |
| Conditions | In vitro broth microdilution assay against M. tuberculosis H37Rv strain |
Why This Matters
For researchers developing novel antitubercular agents, the 6-bromo scaffold provides a validated starting point with significantly enhanced baseline potency, reducing the need for extensive early-stage SAR optimization.
- [1] Alsayeda, S. S. R., et al. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Adv. 2021, 11, 15497-15511. View Source
